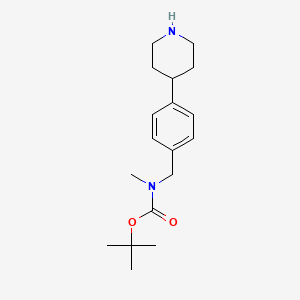

Tert-butyl methyl(4-(piperidin-4-yl)benzyl)carbamate

Description

Tert-butyl methyl(4-(piperidin-4-yl)benzyl)carbamate is a carbamate-protected piperidine derivative featuring a benzyl group substituted at the para position with a piperidin-4-yl moiety. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of ligands targeting proteins such as the von Hippel-Lindau (VHL) E3 ubiquitin ligase . The tert-butyl carbamate (Boc) group acts as a protective moiety for the amine, enabling selective functionalization of the piperidine ring or benzyl group during multi-step syntheses. Its structural simplicity allows for diverse modifications, making it a scaffold for exploring structure-activity relationships (SAR) in drug discovery.

Properties

IUPAC Name |

tert-butyl N-methyl-N-[(4-piperidin-4-ylphenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20(4)13-14-5-7-15(8-6-14)16-9-11-19-12-10-16/h5-8,16,19H,9-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGVKGFMHOQIPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl methyl(4-(piperidin-4-yl)benzyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(piperidin-4-yl)benzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl methyl(4-(piperidin-4-yl)benzyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; typically in dry ether or tetrahydrofuran.

Substitution: Various nucleophiles such as amines, alcohols, or thiols; typically in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Tert-butyl methyl(4-(piperidin-4-yl)benzyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl methyl(4-(piperidin-4-yl)benzyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Halogenated Derivatives

tert-Butyl (4-Bromo-3,5-dimethoxybenzyl)carbamate (41ζ)

tert-Butyl (2-Fluoro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42d)

- Structure : Fluorine at the 2-position and a methylthiazole group at the 4-position.

- Synthesis : 36% yield via Suzuki-Miyaura coupling (General Procedure B) .

- Significance : The fluorine atom modulates electronic properties, and the methylthiazole moiety may enhance target binding through hydrophobic interactions.

Heterocyclic and Electron-Withdrawing Groups

- tert-Butyl (3-Chloro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42i) Structure: Chlorine at the 3-position and methylthiazole at the 4-position. Synthesis: 58% yield via General Procedure B .

tert-Butyl ((4-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)carbamate

Modifications on the Piperidine Ring

N-Substituted Piperidines

- tert-Butyl [1-(4-methoxybenzyl)piperidin-4-yl]carbamate Structure: 4-Methoxybenzyl group on the piperidine nitrogen.

tert-Butyl (1-acetylpiperidin-4-yl)carbamate

Functional Group Additions

- tert-Butyl methyl(4-((ethynyl)benzyl)carbamate (30) Structure: Ethynyl group at the benzyl para position. Synthesis: Sonogashira coupling with Pd(Ph₃)₄/CuI catalysts; m/z 340.09 (C₁₈H₂₇NO₂Si) . Utility: The alkyne enables click chemistry for bioconjugation or dendrimer synthesis.

tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility : Halogenated derivatives (e.g., 42d, 42i) show moderate-to-high yields (36–77%), while ethynyl-functionalized analogs require transition metal catalysts .

- Biological Relevance : Methylthiazole and CF₃ groups are associated with improved target engagement in VHL ligands and kinase inhibitors, respectively .

- Solubility and Stability : Methoxy and hydroxymethyl groups enhance aqueous solubility, whereas CF₃ and acetyl groups improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.